molecular formula C16H24O10 B568938 8-Debenzoylpaeoniflorin CAS No. 23532-11-8

8-Debenzoylpaeoniflorin

Cat. No.: B568938
CAS No.: 23532-11-8
M. Wt: 376.358
InChI Key: LTXNSYGCFNCQRW-DKCIEBLWSA-N
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Mechanism of Action

Target of Action

8-Debenzoylpaeoniflorin, a monoterpene glycoside, is a natural product isolated from the dried root of Paeonia lactiflora Pall . It has been found to have antihyperglycemic activity . The primary target of this compound is the transient receptor potential ankyrin 1 (TRPA1) channel . TRPA1 is a member of the transient receptor potential (TRP) channel family and plays a crucial role in sensing environmental stimuli .

Mode of Action

This compound interacts with its target, TRPA1, and slightly activates it . This activation of TRPA1 by this compound could contribute to its pharmacological effects .

Biochemical Pathways

The biosynthesis of this compound involves a benzoyltransferase, which uses this compound as a substrate and benzoyl-CoA as a benzoyl donor .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound is absorbed into the blood following oral administration . It was found to have the second-highest plasma concentration following administration of Shimotsuto, a traditional Japanese Kampo medicine, indicating good bioavailability .

Result of Action

The activation of TRPA1 by this compound could contribute to its antihyperglycemic activity . This suggests that this compound may have potential therapeutic applications in the management of high blood sugar levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of this compound in Paeonia lactiflora Pall is influenced by factors such as the plant’s distribution and other environmental conditions

Biochemical Analysis

Biochemical Properties

8-Debenzoylpaeoniflorin plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The substrate of benzoyltransferase is this compound and the benzoyl donor is benzoyl-CoA .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The preparation of 8-debenzoylpaeoniflorin typically involves the hydrolysis of paeoniflorin-6’-O-benzenesulfonate, followed by extraction and column chromatography . The synthetic route includes the use of glycosyltransferase and benzoyltransferase enzymes, where the substrate for glycosyltransferase is paeoniflorgenin and the glycosyl donor is uridine diphosphate glucose. The substrate for benzoyltransferase is this compound, and the benzoyl donor is benzoyl-CoA .

Chemical Reactions Analysis

8-Debenzoylpaeoniflorin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of reduced glycosides .

Scientific Research Applications

8-Debenzoylpaeoniflorin has been extensively studied for its scientific research applications. In chemistry, it is used as a reference compound for the analysis of Paeonia species. In biology and medicine, it has shown significant antihyperglycemic activity, making it a potential candidate for diabetes treatment . Additionally, it exhibits antioxidant, anti-inflammatory, and neuroprotective properties, which are valuable in various therapeutic contexts .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(1R,2S,3R,5R,6R,8S)-6-hydroxy-2-(hydroxymethyl)-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O10/c1-13-4-15(22)7-2-16(13,14(7,5-18)12(25-13)26-15)24-11-10(21)9(20)8(19)6(3-17)23-11/h6-12,17-22H,2-5H2,1H3/t6-,7-,8-,9+,10-,11+,12-,13+,14+,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXNSYGCFNCQRW-DKCIEBLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(C4CC1(C4(C(O2)O3)CO)OC5C(C(C(C(O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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